5-fluoro-4-[4-(2-methyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]-6-phenylpyrimidine
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Overview
Description
5-fluoro-4-[4-(2-methyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]-6-phenylpyrimidine is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-4-[4-(2-methyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]-6-phenylpyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the fluoro and phenyl groups. The piperazine ring is then synthesized and attached to the pyrimidine ring. Finally, the thiazole ring is introduced, and the methanone group is added to complete the synthesis. Each step requires specific reagents, catalysts, and conditions, such as controlled temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-4-[4-(2-methyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]-6-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen or add hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
Chemistry
In chemistry, 5-fluoro-4-[4-(2-methyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]-6-phenylpyrimidine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets may make it useful for treating various diseases.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-fluoro-4-[4-(2-methyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]-6-phenylpyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-4-[4-(2-methyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]-6-phenylpyrimidine: is similar to other heterocyclic compounds that contain pyrimidine, piperazine, and thiazole rings.
[4-(5-Chloro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone: This compound differs by the presence of a chlorine atom instead of a fluorine atom.
[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2-ethyl-1,3-thiazol-4-yl)methanone: This compound has an ethyl group instead of a methyl group on the thiazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5OS/c1-13-23-15(11-27-13)19(26)25-9-7-24(8-10-25)18-16(20)17(21-12-22-18)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYDJJJPCJWCRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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